Technical Whitepaper: Chemical Structure, Synthesis, and Applications of 1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole
Technical Whitepaper: Chemical Structure, Synthesis, and Applications of 1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole
Executive Summary
The compound 1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole (CAS: 1795460-19-3) represents a highly specialized and structurally rigid N-arylpyrrole scaffold[1]. In modern medicinal chemistry and materials science, the strategic placement of electron-withdrawing groups—specifically the ortho-nitro and meta-trifluoromethyl (CF₃) moieties—on an N-phenyl ring imparts unique physicochemical properties. This whitepaper provides an in-depth technical analysis of its structural characteristics, details a self-validating synthetic methodology, and explores its downstream applications in drug discovery, particularly in the development of antimicrobial agents and neuro-modulators[2][3].
Structural & Physicochemical Profiling
The architectural uniqueness of 1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole lies in the stereoelectronic interplay between its three core components: the electron-rich pyrrole ring, the strongly electron-withdrawing nitro group, and the highly lipophilic CF₃ group.
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Steric Decoupling: The bulky nitro group at the 2-position creates severe steric hindrance against the α -protons of the pyrrole ring. This forces the pyrrole to adopt a nearly orthogonal conformation relative to the phenyl plane. This 3D twist disrupts π -conjugation between the rings, preserving the pyrrole's aromaticity while creating a distinct spatial geometry ideal for binding into deep, hydrophobic protein pockets.
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Electronic Deficit: The para-relationship between the nitro group (C2) and the CF₃ group (C5) creates a highly electron-deficient phenyl ring. This electronic environment significantly increases the metabolic stability of the molecule by shielding it from oxidative degradation by cytochrome P450 enzymes.
Quantitative Data Summary
| Property | Value | Clinical / Synthetic Significance |
| Chemical Name | 1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole | Standard IUPAC nomenclature. |
| CAS Registry Number | 1795460-19-3 | Unique identifier for screening libraries[1]. |
| Molecular Formula | C₁₁H₇F₃N₂O₂ | Indicates high halogenation ratio. |
| Molecular Weight | 256.18 g/mol | Ideal low-molecular-weight fragment for lead optimization[1]. |
| Topological Polar Surface Area | ~ 50.7 Ų | Excellent range for membrane permeability and BBB crossing. |
| Predicted LogP | 3.5 – 4.0 | High lipophilicity driven by the CF₃ group, aiding cellular entry[2]. |
Synthetic Methodology: The Paal-Knorr Approach
Synthesizing N-arylpyrroles from highly deactivated anilines requires overcoming significant kinetic barriers. The starting material, 2-nitro-5-(trifluoromethyl)aniline, is severely deactivated; its amine lone pair is heavily delocalized into the electron-withdrawing nitro and CF₃ groups. Consequently, traditional mild alkylation fails.
To bypass this, a modified Paal-Knorr condensation is employed[4]. By utilizing glacial acetic acid, we provide both a high-boiling solvent medium and the necessary protic catalysis to force the double condensation with a masked 1,4-dicarbonyl compound.
Step-by-Step Protocol
Reagents:
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2-Nitro-5-(trifluoromethyl)aniline (1.0 eq, 10.0 mmol)
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2,5-Dimethoxytetrahydrofuran (DMTF) (1.2 eq, 12.0 mmol)
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Glacial Acetic Acid (25 mL)
Workflow:
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Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the deactivated aniline in glacial acetic acid.
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Reagent Addition: Add DMTF dropwise at room temperature under continuous magnetic stirring. Causality: DMTF acts as a stable, masked precursor to succinaldehyde, preventing premature polymerization before it can react with the weak nucleophile[4].
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Thermal Activation: Heat the reaction mixture to 100°C for 4 to 6 hours. Causality: Elevated thermal energy is strictly required to overcome the high activation energy barrier caused by the poor nucleophilicity of the CF₃/NO₂-deactivated amine.
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Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The protocol is validated when the bright yellow spot of the starting aniline disappears, replaced by a higher Rf , UV-active spot representing the highly lipophilic pyrrole product.
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Quenching: Cool the mixture to room temperature and pour it slowly over 100 g of crushed ice. Causality: The sudden drop in temperature and change in polarity precipitates the hydrophobic crude product while diluting the acetic acid.
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Extraction & Neutralization: Extract the aqueous suspension with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Causality: Complete neutralization of the acid catalyst is critical; residual acid can lead to the degradation or polymerization of the sensitive pyrrole ring during solvent evaporation.
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Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Synthetic workflow for 1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole.
Mechanistic Applications in Drug Discovery
The true value of 1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole lies in its utility as an advanced intermediate. By subjecting the compound to catalytic hydrogenation (Pd/C, H₂), the nitro group is reduced to an amine, yielding 1-[2-amino-5-(trifluoromethyl)phenyl]-1H-pyrrole . This activated intermediate is a cornerstone for synthesizing fused tricyclic systems and biologically active therapeutics.
A. Antimicrobial and Biofilm Inhibition
N-(trifluoromethyl)phenyl substituted heterocycles have demonstrated potent efficacy as broad-spectrum antimicrobial agents[2]. The highly lipophilic nature of the CF₃-aryl pyrrole scaffold allows it to easily penetrate the thick peptidoglycan layers of Gram-positive bacteria (such as MRSA). Once internalized, these compounds disrupt macromolecular synthesis and eradicate preformed biofilms[2].
B. Neurological Receptor Modulation
In the central nervous system, substituted N-aryl heterocycles serve as critical modulators of nociceptive pathways and ionotropic glutamate receptors[3]. The orthogonal orientation of the pyrrole ring allows the molecule to act as an allosteric modulator for AMPA receptors, while the CF₃ group ensures the molecule survives first-pass metabolism to cross the blood-brain barrier.
Pharmacological pathways of the CF3-aryl pyrrole scaffold.
Conclusion
1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole is far more than a simple screening compound; it is a meticulously designed molecular building block. By leveraging the Paal-Knorr synthesis, chemists can efficiently assemble this sterically hindered scaffold. Its downstream reduction unlocks pathways to novel antimicrobial agents and neurological modulators, driven by the metabolic stability and lipophilicity inherent to its trifluoromethylated aromatic core.
References
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[2] Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, National Institutes of Health (PMC). URL:[Link]
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[3] BENZIMIDAZOLE MODULATORS OF VR1 - European Patent Office - EP 2021330 B1, Google Patents. URL:
